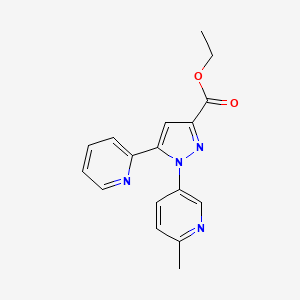
ethyl 1-(6-methyl-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
Cat. No. B8617832
M. Wt: 308.33 g/mol
InChI Key: OIOWHIKPLUNZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07622471B2
Procedure details


The general procedure of Referential Example 3-2) was repeated through use of the 5-hydrazino-2-methylpyridine (1.20 g) prepared in Referential Example 63 and the 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester (3.48 g) prepared in Referential Example 31, to thereby give the title compound as an oily product (0.459 g, 15%).

Name
4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
3.48 g
Type
reactant
Reaction Step Two

Name

Name
Yield
15%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[NH2:2].[CH2:10]([O:12][C:13](=[O:25])[C:14](=O)[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)=O)[CH3:11]>>[CH2:10]([O:12][C:13]([C:14]1[CH:15]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:1]([C:3]2[CH:8]=[N:7][C:6]([CH3:9])=[CH:5][CH:4]=2)[N:2]=1)=[O:25])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C=1C=CC(=NC1)C
|
Step Two
|
Name
|
4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
|
|
Quantity
|
3.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CC(=O)C1=NC=CC=C1)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in Referential Example 63
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1C=NC(=CC1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.459 g | |
| YIELD: PERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
